6-Fluorothiazolo[4,5-b]pyridine-2-thiol
Overview
Description
6-Fluorothiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential bioactivity and diverse applications in various fields of scientific research.
Scientific Research Applications
6-Fluorothiazolo[4,5-b]pyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
Thiazolo-pyridine derivatives, a class to which this compound belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
Thiazolo-pyridine derivatives are known to influence a variety of biochemical pathways .
Result of Action
Thiazolo-pyridine derivatives have been reported to exhibit a broad spectrum of pharmacological activities .
Biochemical Analysis
Biochemical Properties
6-Fluorothiazolo[4,5-b]pyridine-2-thiol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activities . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that regulate cell proliferation and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activities and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a saturation point for its biochemical interactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production. Additionally, this compound can interact with cofactors such as NAD+ and FAD, influencing redox reactions and cellular respiration.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins such as albumin can influence the distribution and localization of this compound in tissues, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. For instance, phosphorylation and ubiquitination can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, localization to the mitochondria can affect cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorothiazolo[4,5-b]pyridine-2-thiol typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which undergo a series of reactions to form the fused thiazolo[4,5-b]pyridine scaffold . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the annulation process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Fluorothiazolo[4,5-b]pyridine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at specific positions on the thiazolo[4,5-b]pyridine scaffold.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Lacks the fluorine atom but shares the core structure.
Thiazolo[4,5-b]pyridine-2-thiol: Similar structure but without the fluorine substitution.
6-Chlorothiazolo[4,5-b]pyridine-2-thiol: Similar structure with chlorine instead of fluorine.
Uniqueness
6-Fluorothiazolo[4,5-b]pyridine-2-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-fluoro-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2S2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCACCCUIOYFAHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=S)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682037 | |
Record name | 6-Fluoro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-69-0 | |
Record name | 6-Fluoro[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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